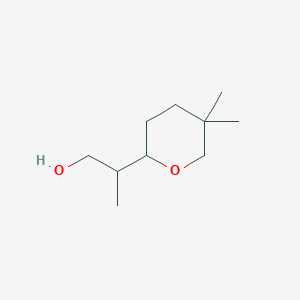

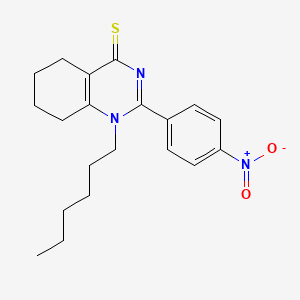

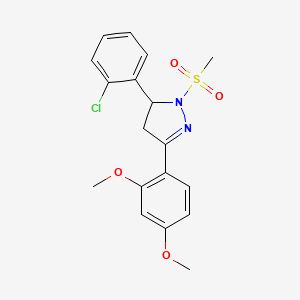

![molecular formula C9H15N3O3S B2535790 Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate CAS No. 2413883-35-7](/img/structure/B2535790.png)

Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used as protecting groups in organic synthesis due to their stability and ease of removal .

Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would consist of a carbamate group (O=C(O)N) attached to a tert-butyl group (C(CH3)3). The exact structure would depend on the other substituents present in the molecule .Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of reactions, including hydrolysis to give the corresponding amines . They can also participate in palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

Tert-butyl carbamates are typically solids at room temperature . Their exact physical and chemical properties (such as melting point, solubility, etc.) would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

Synthesis of Tert-butyl Derivatives

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of biologically active compounds, demonstrates the versatility of tert-butyl carbamate derivatives in chemical synthesis. This compound, synthesized from commercially available materials, underlines the role of tert-butyl derivatives in the preparation of complex molecules (Bingbing Zhao et al., 2017).

Structural Analysis

Studies on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have revealed insights into the molecular interactions and hydrogen bonding patterns that influence the structure and stability of these compounds. X-ray diffraction studies offer detailed views of their crystalline structures, enhancing understanding of their chemical behavior (U. Das et al., 2016).

Applications Beyond Drug Use

Pest Control

Tert-butyl N,N'-diacylhydrazines, incorporating 1,2,3-thiadiazole, exhibit insecticidal activity, showcasing the application of tert-butyl derivatives in developing environmentally benign pest regulators. These compounds provide an example of how tert-butyl carbamates can be utilized in agriculture to control pests without resorting to traditional, more harmful pesticides (Huan Wang et al., 2011).

Material Science

The development of luminescent materials based on donor-acceptor-donor compounds, where tert-butyl groups are used to modify the electron-donating properties of carbazole units, illustrates the role of tert-butyl derivatives in creating advanced materials with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials' tunable photophysical properties highlight the importance of tert-butyl carbamate derivatives in the field of material science (Renata Rybakiewicz et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3S/c1-9(2,3)15-8(14)10-4-6-11-12-7(5-13)16-6/h13H,4-5H2,1-3H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZIZDGSUZNFPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

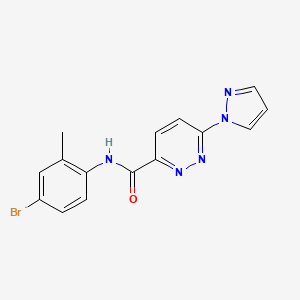

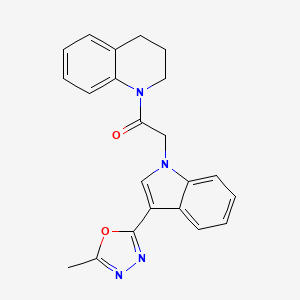

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)

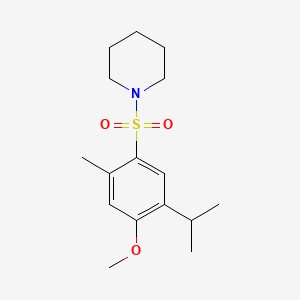

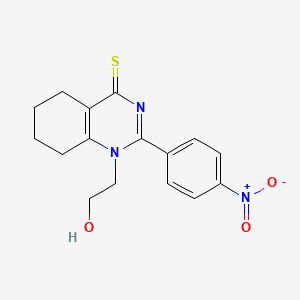

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)

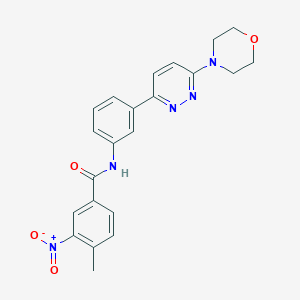

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2535715.png)

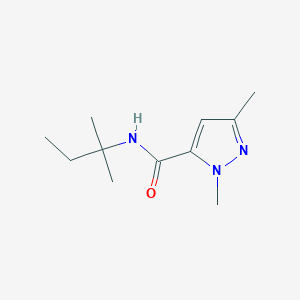

![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2535716.png)